

Galloflavin's Role in Inhibiting Glycolysis: A Technical Guide

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Compound of Interest		
Compound Name:	Galloflavin	
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Abstract

This technical guide provides an in-depth examination of **galloflavin**, a potent inhibitor of lactate dehydrogenase (LDH), and its consequential role in the inhibition of glycolysis. Cancer cells predominantly rely on aerobic glycolysis, a phenomenon known as the Warburg effect, for their energy production and proliferation. Lactate dehydrogenase, a critical enzyme in this pathway, catalyzes the conversion of pyruvate to lactate. By targeting LDH, **galloflavin** disrupts the metabolic engine of cancer cells, leading to reduced proliferation, induction of apoptosis, and a shift in cellular energy metabolism. This document consolidates the current understanding of **galloflavin**'s mechanism of action, presents key quantitative data on its efficacy, details relevant experimental protocols, and visualizes the intricate signaling pathways it modulates.

Introduction

The aberrant metabolism of cancer cells, characterized by a heightened rate of glycolysis even in the presence of ample oxygen, presents a unique therapeutic window. Lactate dehydrogenase (LDH), particularly the LDHA isoform, is frequently overexpressed in various malignancies and is a key driver of the Warburg effect. Inhibition of LDH is a promising strategy to selectively target cancer cells by disrupting their primary ATP production pathway.

Galloflavin (NSC 107022) has emerged as a significant small molecule inhibitor of both LDHA and LDHB isoforms.[1][2] This guide will explore the biochemical and cellular consequences of



LDH inhibition by **galloflavin**, providing a comprehensive resource for researchers in oncology and drug development.

Mechanism of Action of Galloflavin

Galloflavin functions as a potent, non-competitive inhibitor of lactate dehydrogenase.[3] Unlike substrate analogs that compete for the active site, **galloflavin** binds to the free enzyme, preventing it from effectively catalyzing the interconversion of pyruvate and lactate.[2][4] This inhibition is not competitive with respect to either the substrate (pyruvate) or the cofactor (NADH).[2][3] By blocking LDH activity, **galloflavin** effectively halts the regeneration of NAD+ from NADH, a critical step for maintaining a high glycolytic flux. The resulting decrease in the NAD+/NADH ratio has profound effects on cellular redox balance and the activity of NAD+-dependent enzymes.[5]

Quantitative Data on Galloflavin's Inhibitory Effects

The efficacy of **galloflavin** has been quantified across various biochemical and cellular assays. The following tables summarize key data points for easy comparison.

Table 1: Biochemical Inhibition of Lactate Dehydrogenase by Galloflavin

Target	Inhibition Constant (Ki)	Reference
Human LDH-A	5.46 μΜ	[1][2][6][7]
Human LDH-B	15.06 μΜ	[1][2][6][7]

Table 2: Cellular Effects of Galloflavin on Cancer Cell Lines

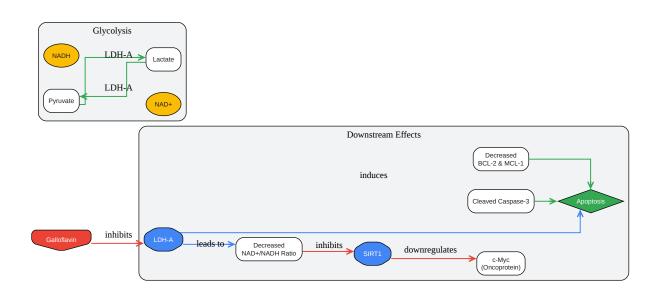


Cell Line	Assay	IC50 Value	Effect	Reference
ECC-1 (Endometrial Cancer)	MTT Assay (72h)	25 μΜ	Inhibition of cell proliferation	[8]
Ishikawa (Endometrial Cancer)	MTT Assay (72h)	43 μΜ	Inhibition of cell proliferation	[8]
PLC/PRF/5 (Hepatocellular Carcinoma)	Not Specified	Not Specified	Decreased lactate production and ATP synthesis	[3][9]
Burkitt Lymphoma Cells	Cell Growth Assay	Not Specified	Inhibition of cell replication	[5]
Breast Cancer Cells (MCF-7, MDA-MB-231, MCF-Tam)	Growth Inhibition Assay	Not Specified	Similar growth inhibitory effects across cell lines	[10][11]

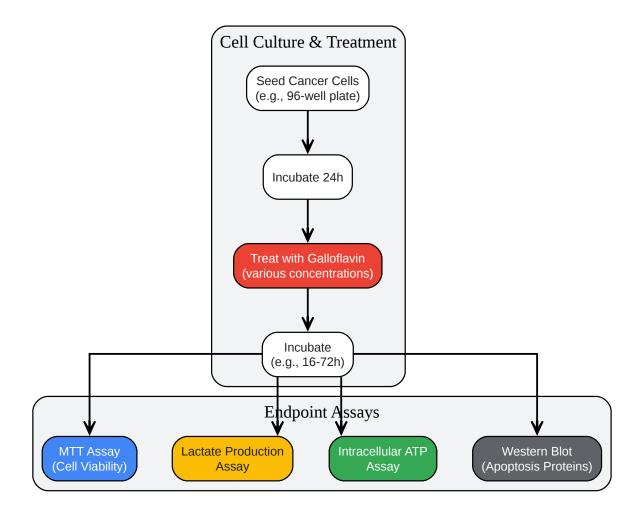
Signaling Pathways Modulated by Galloflavin

The inhibition of LDH by **galloflavin** initiates a cascade of downstream signaling events, ultimately leading to decreased cell viability and apoptosis. A key pathway affected is the SIRT1-c-Myc axis. The disruption of the NAD+/NADH balance by **galloflavin** leads to the inhibition of the NAD+-dependent deacetylase SIRT1. This, in turn, results in the downregulation of the oncoprotein c-Myc, a critical survival factor for many cancer types.[5] Furthermore, **galloflavin** induces apoptosis through the mitochondrial pathway, evidenced by the cleavage of caspase-3 and alterations in the expression of anti-apoptotic proteins BCL-2 and MCL-1.[8]









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